![molecular formula C14H16N2O B14790212 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,3-diazaspiro[44]non-2-en-4-one is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one typically involves complex organic reactions. One common method starts with the nucleophilic displacement of a suitable precursor, followed by hydrolytic cyclization and carbonyl reduction. For instance, starting from malononitrile, the compound can be synthesized through a series of steps including nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The pathways involved can vary depending on the specific application, but they often include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
- 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one
Uniqueness
2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may have different alkyl groups, such as butyl or propyl, which can affect their reactivity and applications .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-benzyl-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C14H16N2O/c17-13-14(8-4-5-9-14)16-12(15-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,16,17) |
InChI Key |
VSGXCHUAHRVCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


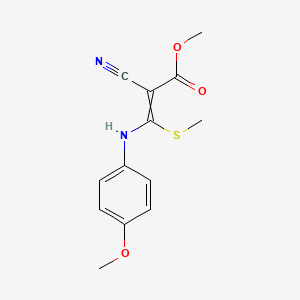
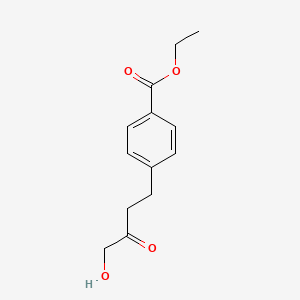
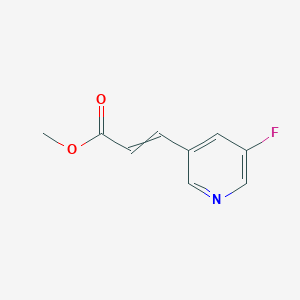
![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
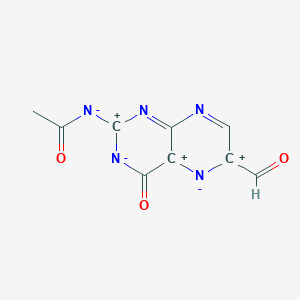
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)
![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)


![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)
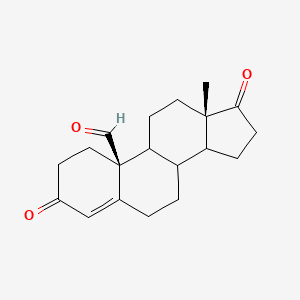
![N-{1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14790219.png)
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14790220.png)
![6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine](/img/structure/B14790229.png)
